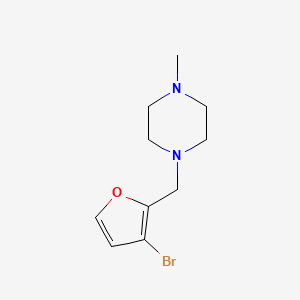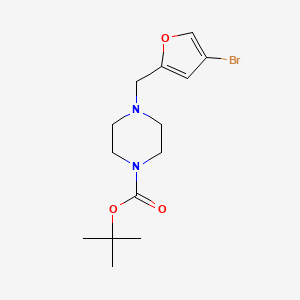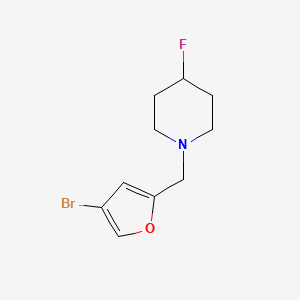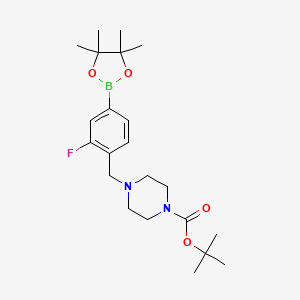
5-Bromo-3-fluoro-N-isopropylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-N-isopropylpicolinamide is a chemical compound with the molecular formula C9H10BrFN2O It is a derivative of picolinamide, featuring bromine and fluorine substituents on the pyridine ring, and an isopropyl group attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-N-isopropylpicolinamide typically involves the following steps:
Bromination: The starting material, 3-fluoropyridine, undergoes bromination to introduce the bromine atom at the 5-position of the pyridine ring.
Amidation: The brominated intermediate is then reacted with isopropylamine to form the final product, this compound.
The reaction conditions for these steps generally include the use of appropriate solvents (e.g., dichloromethane or ethanol) and catalysts (e.g., palladium or copper catalysts) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-fluoro-N-isopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of new functional groups or the modification of existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides). Reaction conditions may involve the use of bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) to facilitate the reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under specific conditions to achieve the desired oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce different functionalized compounds.
Aplicaciones Científicas De Investigación
5-Bromo-3-fluoro-N-isopropylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-fluoro-N-isopropylpicolinamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents on the pyridine ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The isopropyl group attached to the amide nitrogen can also affect the compound’s overall pharmacokinetic properties, such as solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N-isopropylpicolinamide: Similar structure but lacks the fluorine substituent.
5-Bromo-3-fluoropicolinonitrile: Similar structure but contains a nitrile group instead of the amide group.
5-Bromo-2-cyano-3-fluoropyridine: Similar structure but contains a cyano group instead of the amide group.
Uniqueness
5-Bromo-3-fluoro-N-isopropylpicolinamide is unique due to the presence of both bromine and fluorine substituents on the pyridine ring, along with the isopropyl group attached to the amide nitrogen. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-bromo-3-fluoro-N-propan-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O/c1-5(2)13-9(14)8-7(11)3-6(10)4-12-8/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSAXYPQPILUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=N1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














